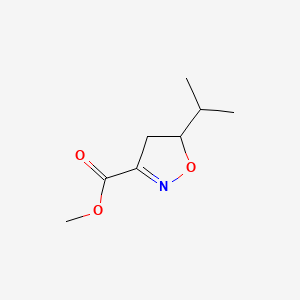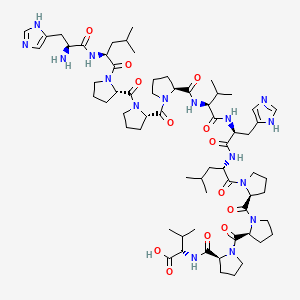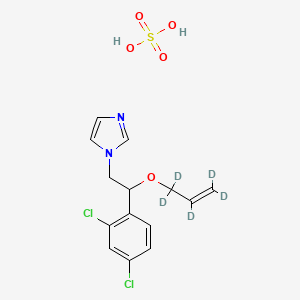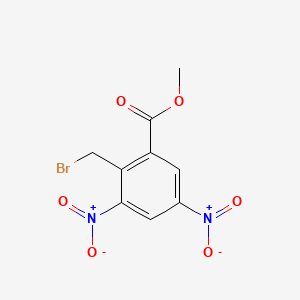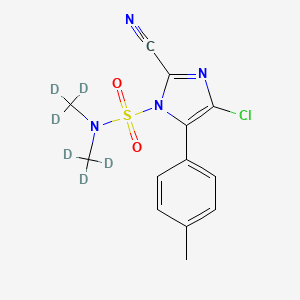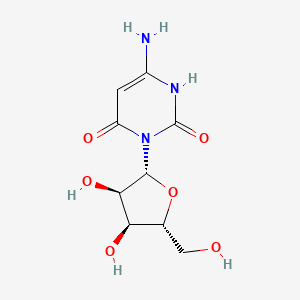
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride is a deuterated form of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride. It is a piperidine derivative and a well-known dopaminergic neurotoxin. This compound is primarily used in scientific research to study Parkinson’s disease due to its ability to induce Parkinsonian symptoms in animal models .
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride involves the deuteration of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Deuteration: The compound is then subjected to deuteration using deuterium gas or deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium.
Hydrochloride Formation: Finally, the deuterated compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 1-Methyl-4-phenylpyridinium (MPP+), which is the active neurotoxic metabolite.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like monoamine oxidase B for oxidation and reducing agents for reduction reactions. The major product formed from the oxidation reaction is 1-Methyl-4-phenylpyridinium (MPP+) .
Scientific Research Applications
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride has several scientific research applications:
Neurological Research: It is extensively used to create animal models of Parkinson’s disease to study the disease’s pathology and potential treatments.
Behavioral Studies: Researchers use this compound to study behavioral impairments correlated with neurochemical deficits.
Neuroprotection Studies: It is used to investigate the effects of various neuroprotective agents and treatments on dopaminergic neurons.
Oxidative Stress Studies: The compound is used to study the role of oxidative stress in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride involves its metabolism to 1-Methyl-4-phenylpyridinium (MPP+). This metabolite inhibits mitochondrial complex I, leading to mitochondrial dysfunction, ATP depletion, and increased oxidative stress. These effects result in the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the symptoms of Parkinson’s disease .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride is unique due to its deuterated form, which provides stability and allows for specific isotopic studies. Similar compounds include:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride: The non-deuterated form, commonly used in similar research applications.
6-Hydroxydopamine Hydrochloride: Another neurotoxin used to study Parkinson’s disease.
Rotenone: A naturally occurring compound used to induce Parkinsonian symptoms in research.
These compounds share similar applications in neurological research but differ in their specific mechanisms of action and metabolic pathways.
Properties
CAS No. |
1794811-11-2 |
|---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
214.748 |
IUPAC Name |
1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H/i2D,3D,4D,5D,6D; |
InChI Key |
KOWJANGMTAZWDT-CERKJNTMSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CC=C2.Cl |
Synonyms |
1,2,3,6-Tetrahydro-1-methyl-4-(phenyl-d5)pyridine Hydrochloride; MPTP-d5 Hydrochloride; NSC 139654-d5 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


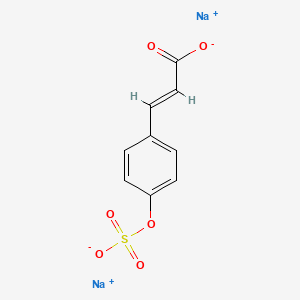
![[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586569.png)
